{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol
Description
{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol (CAS: 2025840-87-1) is a spirocyclic compound featuring a 1,7-dioxaspiro[4.4]nonane core with methyl substituents at positions 8 and 9, and a hydroxymethyl group at position 2. Its molecular formula is C₁₀H₁₈O₃, with a molecular weight of 186.25 g/mol and hydrogen bond donor/acceptor counts of 1 and 3, respectively . Spirocyclic compounds like this are of significant interest in medicinal chemistry due to their structural rigidity, which often enhances bioavailability and target specificity .
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol |
InChI |
InChI=1S/C10H18O3/c1-7-8(2)12-6-10(7)4-3-9(5-11)13-10/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
GVNCJJSBOHZHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCC12CCC(O2)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and substituted spirocyclic compounds
Scientific Research Applications
{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
a. {8,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol (CAS: 1936560-36-9)
- Key Differences : The methyl groups are at positions 8 and 8 (vs. 8 and 9 in the target compound).
- Impact: Altered steric and electronic environments may affect lipophilicity and synthetic accessibility. However, its molecular weight (186.25 g/mol) and hydrogen bonding profile (1 donor, 3 acceptors) remain identical to the target compound .
b. 6-Methyl-1,4-dioxaspiro[4.4]nonane-2-methanol (CAS: 63917-46-4)
- Key Differences : The dioxa ring is positioned at 1,4 (vs. 1,7), with a methyl group at position 5.
- Its molecular formula (C₉H₁₆O₃) and weight (172.22 g/mol) are smaller, suggesting lower lipophilicity .
Heteroatom Variations
a. [(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
- Key Differences : Incorporates a nitrogen atom at position 7 (replacing an oxygen).
- Its molecular formula (C₇H₁₃NO₃) includes one nitrogen, but hydrogen bond donors/acceptors (1/3) remain similar to the target compound .
Functional Group and Ring System Variations
a. 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones
- Key Differences : Contains two lactone rings (1,6-diones) and arylidene substituents.
- Synthesized via gold-catalyzed cyclization, these derivatives exhibit high yields under mild conditions .
b. {1,4-Dioxaspiro[4.4]nonan-2-yl}methanol (CAS: 19837-64-0)
Bioactive Spirocyclic Analogues
a. Neoantimycin B
- Key Differences: A nine-membered dilactone spirocyclic compound with benzoylamino and hexyl substituents.
- Impact : Demonstrates antibiotic activity, highlighting the role of spiro scaffolds in bioactive natural products. Structural complexity necessitates advanced synthetic strategies, as seen in its NMR and HR-TOF-MS characterization .
Key Research Findings
- Synthetic Accessibility : Gold-catalyzed cyclization () and iodination protocols () are critical for functionalizing spirocyclic cores.
- Bioactivity : Spiro scaffolds are prevalent in antibiotics (e.g., neoantimycin B) and drug candidates, underscoring their pharmacological relevance .
- Structure-Property Relationships : Methyl and heteroatom substitutions modulate solubility, stability, and target interactions .
Biological Activity
{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol is an organic compound notable for its unique spirocyclic structure, which incorporates a dioxaspiro ring system. This compound has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H18O3
- Molecular Weight : 186.25 g/mol
- Structure : The compound features two methyl groups at the 8 and 9 positions of the spirocyclic framework, contributing to its distinct chemical properties.
Interaction with Biomolecules
Research indicates that {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol can interact with various biomolecules, potentially influencing enzyme activity and metabolic pathways. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, which may play a crucial role in its biological activity.
Therapeutic Potential
Ongoing studies are investigating the therapeutic properties of this compound. Preliminary findings suggest that it may exhibit:
- Antioxidant Activity : Similar compounds have shown efficacy in scavenging free radicals.
- Antimicrobial Properties : Structural analogs have demonstrated antibacterial effects against various pathogens.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Unique Aspects |
|---|---|---|---|
| {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol | Ongoing Investigation | Ongoing Investigation | Unique spirocyclic structure |
| {6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol | Moderate | Moderate | Different methyl placements affecting reactivity |
| {1,7-Dioxaspiro[4.4]nonan-2-yl}methanol | Low | High | Lacks dimethyl groups; simpler structure |
Case Study: Antimicrobial Activity
A study exploring the antimicrobial properties of various dioxaspiro compounds indicated that derivatives similar to {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol exhibited significant growth inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting potent antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
